molecular formula C18H22N4O3 B2709231 6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1172759-64-6

6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2709231
CAS No.: 1172759-64-6
M. Wt: 342.399
InChI Key: BSGKNFICZGRBJB-UHFFFAOYSA-N
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Description

6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate β-diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the alkylation of the pyrimidine core with a suitable piperazine derivative, such as 4-(m-tolyl)piperazine, under nucleophilic substitution conditions.

    Oxidation and methylation: The final steps may include oxidation to introduce the oxo group and methylation to add the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperazine ring.

    Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, pyrimidine derivatives are known for their potential as antiviral, antibacterial, and anticancer agents. This compound could be explored for similar activities.

Medicine

In medicine, compounds with piperazine and pyrimidine moieties are often investigated for their pharmacological properties, including their potential as central nervous system (CNS) agents or enzyme inhibitors.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. The piperazine moiety might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
  • 6-methyl-5-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The presence of the m-tolyl group in 6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione might confer unique steric and electronic properties, potentially affecting its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

6-methyl-5-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-4-3-5-14(10-12)21-6-8-22(9-7-21)16(23)11-15-13(2)19-18(25)20-17(15)24/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGKNFICZGRBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=C(NC(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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